6-(3-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile is a novel chemical compound that has shown potential as a ketohexokinase (KHK) inhibitor. KHK is an enzyme involved in fructose metabolism, making this compound a potential therapeutic target for metabolic disorders like type 2 diabetes.
The synthesis of 6-(3-chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile (compound 23 in the study) was achieved through a series of chemical modifications starting from a lead compound, (S)-2-(2-methylazetidin-1-yl)-6-(1H-pyrazol-4-yl)-4-(trifluoromethyl)nicotinonitrile (compound 3). The research focused on enhancing the compound's absorption, distribution, metabolism, potency, and in vitro safety profile to support oral administration. Structure-based design, guided by molecular interactions within the KHK binding site, played a key role in the optimization process.
The primary application of 6-(3-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile identified in the research is as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes. It has demonstrated a robust pharmacodynamic response in a mouse model of fructose metabolism. This suggests that it may have the potential to regulate blood sugar levels in humans by inhibiting KHK and altering fructose metabolism.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2